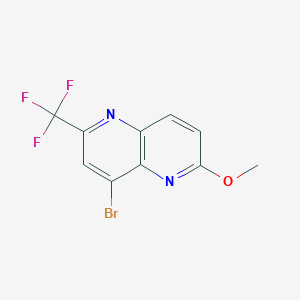

4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine

Description

Properties

IUPAC Name |

4-bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF3N2O/c1-17-8-3-2-6-9(16-8)5(11)4-7(15-6)10(12,13)14/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQVSTQTZZCPDRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C1)N=C(C=C2Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201203043 | |

| Record name | 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201203043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1565779-84-1 | |

| Record name | 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1565779-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201203043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Starting Material: The synthesis begins with a suitable naphthyridine derivative.

Methoxylation: The methoxy group is introduced at the 6-position using methanol in the presence of a base such as sodium methoxide.

Trifluoromethylation: The trifluoromethyl group is introduced at the 2-position using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives or reduction to form dihydro derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form biaryl or vinyl derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products

Substitution: Formation of substituted naphthyridine derivatives.

Oxidation: Formation of quinoline derivatives.

Reduction: Formation of dihydro naphthyridine derivatives.

Coupling: Formation of biaryl or vinyl naphthyridine derivatives.

Scientific Research Applications

Antibacterial Properties

Research indicates that 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine exhibits significant antibacterial activity. The compound's mechanism involves the inhibition of bacterial growth and interference with metabolic pathways, making it a candidate for antibiotic development.

Antiproliferative Activity

The compound has also shown potential as an antiproliferative agent. Studies have demonstrated its effectiveness against various cancer cell lines, suggesting its utility in cancer treatment . The trifluoromethyl group enhances lipophilicity, improving the compound's ability to penetrate cell membranes and exert therapeutic effects.

Reactivity

The compound's reactivity is characterized by several key reactions that allow for further functionalization. This versatility makes it a valuable intermediate in organic synthesis .

Organic Light-Emitting Diodes (OLEDs)

Due to its unique electronic properties, this compound has potential applications in organic electronics, particularly in OLED technology. Its ability to act as a light-emitting material could lead to advancements in display technologies .

Sensors and Semiconductors

The compound's chemical properties may also lend themselves to applications in sensors and semiconductor devices. Its ability to interact with various chemical species can be harnessed for detecting environmental pollutants or biological markers .

Mechanism of Action

The mechanism of action of 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine depends on its specific application. In medicinal chemistry, it may act by:

Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

Receptor Binding: Interacting with specific receptors to modulate biological pathways.

DNA Intercalation: Inserting between DNA base pairs and disrupting replication and transcription processes.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Substituent Effects

- Bromine vs. Chlorine : Bromine’s larger atomic radius enhances electrophilic reactivity compared to chlorine, making the target compound more suitable for cross-coupling reactions (e.g., Suzuki-Miyaura) . Chlorinated analogues, such as 8-chloro-2-(trifluoromethyl) derivatives, are prioritized in antimalarial research due to their balanced lipophilicity and metabolic stability .

- Trifluoromethyl Group : The CF₃ group at position 2 increases electron-withdrawing effects, stabilizing the naphthyridine core against nucleophilic attack. This contrasts with Fluorophore6, where two CF₃ groups amplify fluorescence quenching via exciplex formation with amines .

Biological Activity

4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural configuration that includes a bromine atom, a methoxy group, and a trifluoromethyl group, enhancing its lipophilicity and metabolic stability. This article explores the biological activity of this compound, focusing on its antibacterial properties, synthesis methods, and potential therapeutic applications.

- Chemical Formula : C10H6BrF3N2O

- CAS Number : 1556841-54-3

- Molecular Weight : 292.06 g/mol

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. Several studies have reported its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Key Findings:

- The compound demonstrated inhibition of bacterial growth by interfering with metabolic pathways essential for bacterial survival.

- Its structural characteristics contribute to the potency of its antibacterial properties, particularly the presence of the bromine atom at the C-6 position which enhances activity against resistant strains.

Table 1: Antibacterial Activity Against Different Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 6–7 mM | |

| Escherichia coli | 1.7–13.2 µg/mL | |

| Pseudomonas aeruginosa | Not active | |

| Mycobacterium smegmatis | 5.4–7.1 mM |

The antibacterial mechanism involves:

- DNA Gyrase Inhibition : The compound acts as an inhibitor of DNA gyrase, an enzyme crucial for DNA replication in bacteria. This inhibition leads to the disruption of DNA supercoiling and ultimately bacterial cell death.

- Metabolic Interference : It disrupts various metabolic pathways by targeting specific enzymes involved in bacterial metabolism.

Synthesis Methods

The synthesis of this compound typically involves multiple steps using various reagents and catalysts. Key synthetic routes include:

- Starting Materials : The synthesis often begins with commercially available naphthyridine derivatives.

- Bromination : The introduction of the bromine atom can be achieved through electrophilic bromination reactions.

- Methoxylation and Trifluoromethylation : These functional groups are introduced via nucleophilic substitution reactions or via specific coupling reactions.

Table 2: Summary of Synthesis Steps

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Bromination | Electrophilic substitution | Bromine or brominating agents |

| Methoxylation | Nucleophilic substitution | Methanol in the presence of acid |

| Trifluoromethylation | Electrophilic substitution | Trifluoromethylating agents |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

-

Case Study on Antibacterial Efficacy :

- A study evaluated the efficacy of the compound against ciprofloxacin-resistant strains of Staphylococcus aureus, showing it to be more effective than some standard antibiotics.

- The research indicated that derivatives with a bromine substituent exhibited enhanced antibacterial activity compared to their non-brominated counterparts.

-

Potential in Antitubercular Activity :

- Preliminary studies suggest that derivatives of this compound may exhibit antitubercular activity superior to traditional treatments like isoniazid.

Q & A

Q. What are the common synthetic routes for introducing bromine and methoxy groups into 1,5-naphthyridine derivatives?

Bromination of 1,5-naphthyridine derivatives often occurs via electrophilic substitution. For example, bromine in carbon tetrachloride under reflux can yield mono- or di-brominated products depending on reaction conditions (e.g., 3-bromo-1,5-naphthyridine or 3,7-dibromo-1,5-naphthyridine) . Methoxy groups are typically introduced via nucleophilic substitution of halogenated precursors. For instance, 4-chloro-1,5-naphthyridine reacts with sodium methoxide in methanol to yield 4-methoxy-1,5-naphthyridine . Optimization of stoichiometry, solvent, and temperature is critical to control regioselectivity.

Q. How can researchers verify the regiochemistry of substituted 1,5-naphthyridines?

Regiochemical assignment relies on spectroscopic techniques:

- NMR : - and -NMR chemical shifts and coupling patterns distinguish substituent positions. For example, the deshielding effect of electron-withdrawing groups (e.g., trifluoromethyl) on adjacent protons aids in structural elucidation.

- X-ray crystallography : Resolves ambiguities in complex cases, particularly for fused heterocycles like chromeno[4,3-b][1,5]naphthyridines .

- Mass spectrometry : Fragmentation patterns confirm molecular weight and substitution sites.

Advanced Research Questions

Q. How can contradictory data on bromination yields in 1,5-naphthyridine derivatives be resolved?

Discrepancies in bromination outcomes (e.g., mono- vs. di-brominated products) often arise from variations in reaction conditions. For example:

- Substrate pre-treatment : Pre-oxidation to N-oxides (e.g., 1,5-naphthyridine 5-oxide) enhances reactivity at specific positions via Meissenheimer-type mechanisms .

- Catalytic additives : Use of Lewis acids (e.g., BF) or bases (e.g., pyridine) can redirect reactivity. Pyridine may suppress di-bromination by sequestering excess Br .

- Kinetic vs. thermodynamic control : Lower temperatures favor mono-bromination, while prolonged heating promotes di-substitution. Systematic screening of time and temperature is recommended .

Q. What strategies improve selectivity in the synthesis of fused 1,5-naphthyridine systems?

Fused derivatives (e.g., chromeno[4,3-b][1,5]naphthyridines) require precise control over cycloaddition and dehydrogenation steps:

- Intramolecular Povarov reaction : Aldimine intermediates derived from 3-aminopyridines undergo [4+2] cycloaddition with BF·OEt as a catalyst, forming three stereocenters with high trans-selectivity .

- Oxidative dehydrogenation : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) selectively oxidizes tetrahydro intermediates to aromatic systems without over-oxidation .

- Blocking groups : Temporary protection of reactive sites (e.g., triisopropylsilyl ethynyl groups) prevents unwanted side reactions during multi-step syntheses .

Q. How can metal coordination chemistry be leveraged to functionalize 1,5-naphthyridine derivatives?

1,5-Naphthyridines act as bidentate ligands in coordination polymers. For example:

- Copper(I) complexes : 4-Diphenylphosphino-1,5-naphthyridine forms tetrahedral [Cu(L)]PF complexes, enabling applications in catalysis or materials science .

- Rhodium/zirconium coordination : Functionalization at position 4 with cyclopentadienyl rings allows for mono- or dinuclear complexes, useful in asymmetric synthesis .

- Spectroscopic analysis : UV-vis and EPR spectroscopy monitor ligand-metal charge transfer and oxidation states.

Methodological Considerations

Q. What purification techniques are optimal for halogenated 1,5-naphthyridines?

- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate or dichloromethane/methanol) for polar brominated derivatives.

- Recrystallization : High-purity products (e.g., 4-bromo-6-methoxy derivatives) are obtained from ethanol/water mixtures .

- HPLC : Reverse-phase C18 columns resolve closely related regioisomers, especially for trifluoromethyl-containing analogs.

Q. How can researchers mitigate decomposition during deoxygenation of 1,5-naphthyridine N-oxides?

- Reducing agents : Sodium dithionite (NaSO) in aqueous methanol at 60°C selectively removes oxygen without reducing halogens .

- Acidic conditions : Phosphorus trichloride in chloroform under reflux achieves deoxygenation but requires strict moisture control to avoid hydrolysis .

Data Analysis and Interpretation

Q. How should researchers address conflicting spectral data for substituted 1,5-naphthyridines?

- Cross-validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) to confirm assignments .

- Isotopic labeling : - or -labeling clarifies ambiguous coupling in crowded spectra.

- Controlled degradation : Hydrolysis or derivatization (e.g., acetylation) simplifies spectra by breaking down complex mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.